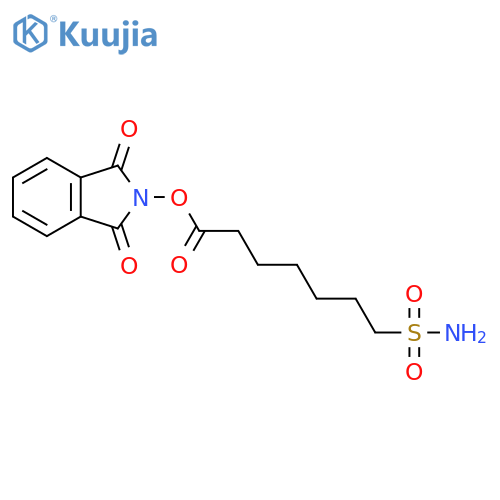Cas no 2248284-83-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate)

2248284-83-3 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate 化学的及び物理的性質
名前と識別子
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate
- EN300-6517287
- 2248284-83-3
-
- インチ: 1S/C15H18N2O6S/c16-24(21,22)10-6-2-1-3-9-13(18)23-17-14(19)11-7-4-5-8-12(11)15(17)20/h4-5,7-8H,1-3,6,9-10H2,(H2,16,21,22)
- InChIKey: LWLWTCKDGLNPDP-UHFFFAOYSA-N
- ほほえんだ: S(CCCCCCC(=O)ON1C(C2C=CC=CC=2C1=O)=O)(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 354.08855747g/mol
- どういたいしつりょう: 354.08855747g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 9
- 複雑さ: 574
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 132Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6517287-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate |
2248284-83-3 | 0.25g |
$1948.0 | 2023-05-31 | ||
| Enamine | EN300-6517287-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate |
2248284-83-3 | 2.5g |
$4150.0 | 2023-05-31 | ||
| Enamine | EN300-6517287-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate |
2248284-83-3 | 0.1g |
$1863.0 | 2023-05-31 | ||
| Enamine | EN300-6517287-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate |
2248284-83-3 | 0.5g |
$2033.0 | 2023-05-31 | ||
| Enamine | EN300-6517287-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate |
2248284-83-3 | 1g |
$2118.0 | 2023-05-31 | ||
| Enamine | EN300-6517287-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate |
2248284-83-3 | 0.05g |
$1779.0 | 2023-05-31 | ||
| Enamine | EN300-6517287-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate |
2248284-83-3 | 5g |
$6140.0 | 2023-05-31 | ||
| Enamine | EN300-6517287-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate |
2248284-83-3 | 10g |
$9105.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate 関連文献
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
2248284-83-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate) 関連製品
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
